molecular formula C29H23N3OS2 B2400373 11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-naphthalen-2-yloxy-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 439111-33-8

11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-naphthalen-2-yloxy-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B2400373
CAS No.: 439111-33-8
M. Wt: 493.64
InChI Key: PWIXFKHTFHLDDF-UHFFFAOYSA-N
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Description

7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(2-naphthyloxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(2-naphthyloxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine structure, followed by the introduction of the 2-naphthyloxy and 4-methylbenzylsulfanyl groups. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and naphthol derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficiency and cost-effectiveness. Additionally, purification techniques like recrystallization, chromatography, and distillation would be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(2-naphthyloxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(2-naphthyloxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(2-naphthyloxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(2-naphthyloxy)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine stands out due to the presence of the 2-naphthyloxy group.

Properties

IUPAC Name

11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-naphthalen-2-yloxy-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3OS2/c1-17-8-10-20(11-9-17)16-34-29-31-25-24-18(2)14-19(3)30-28(24)35-26(25)27(32-29)33-23-13-12-21-6-4-5-7-22(21)15-23/h4-15H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIXFKHTFHLDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)OC4=CC5=CC=CC=C5C=C4)SC6=C3C(=CC(=N6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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